Arg-Gly-Glu-Ser(TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Arg-Gly-Glu-Ser(TFA) is a RGD-related peptide and a control for the RGDS ihibitory activity on fibrinogen binding to activated platelets.
Scientific Research Applications
Synthesis in Peptide Sequences
The Arg-Gly-Glu-Ser(TFA) sequence is utilized in the synthesis of various peptides. For instance, Yasumura et al. (1981) described the synthesis of a docosapeptide corresponding to ostrich ACTH, using trifluoromethanesulfonic acid-thioanisole in TFA as a deprotecting reagent. This showcases the role of Arg-Gly-Glu-Ser(TFA) in the synthesis of biologically significant peptides (Yasumura, Okamoto, Shimamura, & Yajima, 1981).
Influence on Biological Activity
The sequence Arg-Gly-Asp (RGD) is integral in binding cell surface receptors, and modifications to this sequence can significantly affect biological activity. Johnson et al. (1993) demonstrated that replacing Asp with Glu in the RGD sequence removed the biological activity of these oligopeptides. This research suggests that Arg-Gly-Glu-Ser(TFA) may play a crucial role in influencing the function of peptides in biological systems (Johnson, Pagano, Basson, Madri, Gooley, & Armitage, 1993).
Impact on Peptide Stability
The stability of peptides is another area where Arg-Gly-Glu-Ser(TFA) is relevant. Beck et al. (2000) explored how substitutions in a peptide’s Gly residue affect the stability of its triple helix. Their findings indicate that various substitutions, including Arg and Ser, can significantly destabilize the triple helix, which could have implications for the design and stability of peptides containing the Arg-Gly-Glu-Ser(TFA) sequence (Beck, Chan, Shenoy, Kirkpatrick, Ramshaw, & Brodsky, 2000).
Peptide Synthesis and Protection
Yamamoto, Saitoh, and Ohkawa (2003) researched the synthesis of Ser(P)-containing peptides, which is related to the Arg-Gly-Glu-Ser(TFA) sequence. They found that PtO2 in 50% TFA/AcOH could successfully cleave the protecting group of Ser(PO3Ph2) to give Ser(P), demonstrating the role of TFA in peptide synthesis and protection (Yamamoto, Saitoh, & Ohkawa, 2003).
properties
Molecular Formula |
C₁₈H₃₀F₃N₇O₁₀ |
---|---|
Molecular Weight |
561.47 |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |
SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: RGES |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.